methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family. Pyrans are known for their wide range of biological and pharmacological properties, including anti-inflammatory, anti-tumor, and anti-cancer activities
Preparation Methods
The synthesis of methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot synthesis, which includes the reaction of substituted aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate . The reaction is usually carried out in an aqueous medium at moderate temperatures, often using a catalyst such as thiourea dioxide or cerium ammonium nitrate . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Scientific Research Applications
Methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential anti-cancer and anti-inflammatory properties.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets, including bacterial protein receptors.
Mechanism of Action
The mechanism of action of methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. It has been shown to exhibit significant binding energy values in molecular docking studies, indicating strong interactions with bacterial protein receptors . These interactions can inhibit the activity of the target proteins, leading to antibacterial effects.
Comparison with Similar Compounds
Methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is unique compared to other similar compounds due to its specific substitution pattern and functional groups. Similar compounds include:
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure but differ in their substitution patterns.
Pyrano[2,3-c]pyrazole derivatives: These compounds have a similar pyran ring but include a pyrazole moiety, which imparts different biological activities.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4/c1-9-13(16(19)21-3)14(12(8-17)15(18)22-9)10-5-4-6-11(7-10)20-2/h4-7,14H,18H2,1-3H3 |
InChI Key |
FOVHMBKVNLKZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)OC)C(=O)OC |
Origin of Product |
United States |
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